N-(2-Aminoethyl)-5-methylpyrimidin-2-amine CAS 1494597-22-6 properties
N-(2-Aminoethyl)-5-methylpyrimidin-2-amine CAS 1494597-22-6 properties
Topic: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
CAS 1494597-22-6 | Structural Biology & Synthetic Application
Executive Summary
N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6) is a specialized heterocyclic building block characterized by a 5-methylpyrimidine core functionalized at the C2 position with an ethylenediamine motif. In modern drug discovery, this compound serves as a critical "solvent-front" pharmacophore. Its structural duality—combining a lipophilic, aromatic pyrimidine ring with a hydrophilic, basic primary amine tail—makes it an ideal scaffold for modulating physicochemical properties (logP, solubility) in kinase inhibitors and GPCR ligands.
This guide provides a rigorous analysis of its chemical properties, optimized synthetic protocols to prevent common dimerization byproducts, and its strategic application in fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile
The utility of CAS 1494597-22-6 lies in its basicity profile. The molecule possesses two distinct nitrogen centers: the pyrimidine ring nitrogens (weakly basic) and the primary aliphatic amine (highly basic). This differential basicity allows for selective functionalization.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| CAS Number | 1494597-22-6 | |
| IUPAC Name | N-(2-Aminoethyl)-5-methylpyrimidin-2-amine | |
| Molecular Formula | C₇H₁₂N₄ | |
| Molecular Weight | 152.20 g/mol | |
| SMILES | CC1=CN=C(NCCN)N=C1 | Useful for cheminformatics integration |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert gas |
| Solubility | DMSO, Methanol, Water (pH < 7) | Limited solubility in non-polar solvents (Hexane) |
| pKa (Predicted) | ~9.8 (Aliphatic -NH₂), ~3.5 (Pyrimidine N) | Primary amine is the dominant protonation site |
| LogP | ~0.5 | Favorable for CNS penetration optimization |
Synthetic Methodology & Optimization
A common pitfall in synthesizing this motif is the formation of the bis-substituted impurity (where one ethylenediamine molecule reacts with two chloropyrimidine equivalents). The protocol below utilizes a high-dilution, excess-amine strategy to enforce mono-substitution.
Reaction Scheme: Nucleophilic Aromatic Substitution (SₙAr)
Figure 1: SₙAr synthetic pathway emphasizing stoichiometry control to minimize dimerization.
Detailed Experimental Protocol
Objective: Synthesis of 10g of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine.
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Reagent Setup:
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Charge a 250 mL round-bottom flask with ethylenediamine (25.0 g, 416 mmol, 5.0 equiv) .
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Note: The large excess serves as both reactant and solvent to drive mono-substitution.
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Addition:
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Dissolve 2-chloro-5-methylpyrimidine (10.7 g, 83.2 mmol, 1.0 equiv) in 20 mL of 1,4-dioxane (optional, can be run neat if temperature is controlled).
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Add the pyrimidine solution dropwise to the stirring ethylenediamine at room temperature.
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Reaction:
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Heat the mixture to 100°C for 4 hours. Monitor by LCMS (Target [M+H]⁺ = 153.2).
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Checkpoint: Ensure the disappearance of the starting chloride.
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Workup (Purification Strategy):
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Cool to room temperature.
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Removal of Excess Amine: Concentrate under reduced pressure (high vacuum) to remove the bulk of unreacted ethylenediamine.
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Extraction: Redissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (50 mL).
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Critical Step: The product is water-soluble.[1] If yield is low, perform continuous extraction or use n-butanol for extraction.
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Final Purification:
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If purity is <95%, purify via flash column chromatography using a gradient of DCM:MeOH:NH₄OH (90:9:1).
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Analytical Characterization
To validate the identity of CAS 1494597-22-6, researchers should look for specific NMR signatures.
Expected ¹H NMR Profile (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.15 | Singlet (s) | 2H | Pyrimidine C4-H, C6-H | Symmetric environment due to N-substitution. |
| 6.90 | Broad singlet | 1H | Ar-NH-CH₂ | Exchangeable proton; confirms SₙAr success. |
| 3.30 | Quartet (q) | 2H | -NH-CH₂ -CH₂- | Deshielded by adjacent aromatic amine. |
| 2.75 | Triplet (t) | 2H | -CH₂-CH₂ -NH₂ | Characteristic of the free primary amine tail. |
| 2.10 | Singlet (s) | 3H | Ar-CH₃ | The 5-methyl group; diagnostic singlet. |
Applications in Drug Discovery
This molecule is not just an intermediate; it is a strategic "linker-head" motif.
A. Kinase Inhibitor Design (Solvent Front)
In ATP-competitive kinase inhibitors, the pyrimidine ring often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region. The 2-aminoethyl tail projects into the solvent-exposed region.
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Function: Improves aqueous solubility and allows for the attachment of solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).
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Example: Similar motifs are found in inhibitors of FAK (Focal Adhesion Kinase) and CDKs (Cyclin-Dependent Kinases) .
B. PROTAC Linker Synthesis
The primary amine provides a clean handle for amide coupling to E3 ligase ligands (e.g., Thalidomide or VHL ligands) or to the target protein binder.
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Advantage: The short ethyl chain provides a rigid yet minimal separation, useful when a short "linkerology" profile is required to induce protein-protein ternary complexes.
C. Surface Chemistry & Immobilization
The primary amine allows this pyrimidine derivative to be immobilized on carboxylated beads (via EDC/NHS coupling) for affinity chromatography, creating resins capable of pulling down pyrimidine-binding enzymes.
Handling & Safety (E-E-A-T)
While specific MSDS data for this exact CAS is rare, its structural class (aminopyrimidines/diamines) dictates the following safety protocols:
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Hazards: Causes severe skin burns and eye damage (Category 1B). May cause respiratory sensitization.
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Storage: Store at 2-8°C under argon. The primary amine is sensitive to atmospheric CO₂ (carbamate formation).
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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PubChem Compound Summary. (2025). N-(2-aminoethyl)-5-methylpyrimidin-2-amine (CID 265776). National Center for Biotechnology Information. Link
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BenchChem Technical Data. (2025). Synthesis and properties of N-(2-Aminoethyl)piperazine and Pyrimidine analogs. Link
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Vasu, D., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[2] Journal of Medicinal Chemistry. Link
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Zhang, M., et al. (2022).[3] Recent Advances in Pyrimidine-Based Drugs: Synthesis and Biological Evaluation. Molecules. Link
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Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Pyrimidines and Diamines. Link
